Superior Myeloperoxidase (MPO) Inhibition Potency Compared to Clinical-Stage MPO Inhibitors
3-Bromo-5-chloro-2-methoxyaniline HCl demonstrates exceptional potency as a myeloperoxidase (MPO) inhibitor, with a reported IC50 of 1 nM against recombinant human MPO in an aminophenyl fluorescein-based assay [1]. This potency is substantially greater than that of well-characterized MPO inhibitors such as AZD5904 (IC50 = 140 nM) [2] and HX1 (IC50 = 50 nM) , and orders of magnitude more potent than MPO-IN-1 (IC50 = 2.6 µM) .
| Evidence Dimension | MPO inhibition potency (IC50) |
|---|---|
| Target Compound Data | 1 nM |
| Comparator Or Baseline | AZD5904: 140 nM; HX1: 50 nM; MPO-IN-1: 2.6 µM |
| Quantified Difference | 140-fold more potent than AZD5904; 50-fold more potent than HX1; 2600-fold more potent than MPO-IN-1 |
| Conditions | Inhibition of recombinant human MPO chlorination activity, 10 min incubation with 120 mM NaCl, aminophenyl fluorescein assay [1]; comparator data from literature [2] |
Why This Matters
Sub-nanomolar MPO inhibition enables experiments at significantly lower compound concentrations, reducing off-target effects and conserving precious sample material.
- [1] BindingDB. BDBM50554035. Affinity data for human MPO: IC50 1 nM. Accessed April 2026. View Source
- [2] Sigma-Aldrich. AZD5904 product information. IC50 0.2 µM. Accessed April 2026. View Source
